molecular formula C7H4ClNO4 B146358 4-Chloro-2-nitrobenzoic acid CAS No. 6280-88-2

4-Chloro-2-nitrobenzoic acid

Cat. No. B146358
CAS RN: 6280-88-2
M. Wt: 201.56 g/mol
InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.564 . This compound is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrobenzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has static disorder around the Cl atoms .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-nitrobenzoic acid have been studied . For example, the Kofler hot stage contact method was employed to investigate the potential of preparing a co-crystal with nicotinamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-nitrobenzoic acid include a molecular weight of 201.564 . The melting point of the co-crystal of 4-Chloro-2-nitrobenzoic acid and nicotinamide is higher than the melting points of either of the pure components .

Safety and Hazards

When handling 4-Chloro-2-nitrobenzoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The future directions for the study and application of 4-Chloro-2-nitrobenzoic acid could involve further exploration of its potential as a therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . Additionally, more research could be conducted on the synthesis and properties of co-crystals involving 4-Chloro-2-nitrobenzoic acid .

properties

IUPAC Name

4-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHIPDTWWVYVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211899
Record name 4-Chloro-2-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzoic acid

CAS RN

6280-88-2
Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 4-Chloro-2-nitrobenzoic acid in crystallography?

A1: 4-Chloro-2-nitrobenzoic acid frequently acts as a robust building block in the formation of co-crystals. This capability arises from its molecular structure, which facilitates hydrogen bonding with suitable partner molecules. [, , , , , , , ]

Q2: How does 4-Chloro-2-nitrobenzoic acid interact with other molecules to form co-crystals?

A2: The molecule typically interacts through hydrogen bonds, utilizing its carboxylic acid group (O-H) as a hydrogen bond donor and its nitro group (NO2) as a hydrogen bond acceptor. This interaction is observed in various co-crystals formed with compounds like pyrazine, quinoline derivatives, phthalazine, and others. [, , , , , , , ]

Q3: Can you provide an example of a co-crystal formed with 4-Chloro-2-nitrobenzoic acid and describe its structural features?

A3: One example is the co-crystal formed between 4-Chloro-2-nitrobenzoic acid and pyrazine. The pyrazine molecule sits on an inversion center, and two molecules of 4-Chloro-2-nitrobenzoic acid interact with one pyrazine molecule through O-H⋯N and C-H⋯O hydrogen bonds, forming a 2:1 unit. []

Q4: How does the position of the chlorine and nitro groups on the benzene ring affect co-crystal formation?

A4: Research has shown that changing the position of chlorine and nitro substituents on the benzene ring of benzoic acid can significantly impact the resulting co-crystal structure. This difference is observed when comparing co-crystals formed with isomers like 2-chloro-4-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid, and others. [, , , , , , ]

Q5: Has the crystal structure of 4-Chloro-2-nitrobenzoic acid itself been determined?

A5: Yes, the crystal structure of 4-Chloro-2-nitrobenzoic acid has been determined and reported. It crystallizes in the monoclinic system with the space group C2/c. []

Q6: What is the molecular formula and molecular weight of 4-Chloro-2-nitrobenzoic acid?

A6: The molecular formula of 4-Chloro-2-nitrobenzoic acid is C7H4ClNO4, and its molecular weight is 201.56 g/mol. []

Q7: Are there any studies on the spectroscopic properties of 4-Chloro-2-nitrobenzoic acid?

A7: Yes, 35Cl Nuclear Quadrupole Resonance (NQR) studies have been conducted on 4-Chloro-2-nitrobenzoic acid, providing insights into its electronic environment and molecular interactions. []

Q8: Has 4-Chloro-2-nitrobenzoic acid been utilized in the synthesis of other compounds?

A8: Absolutely! Researchers have employed 4-Chloro-2-nitrobenzoic acid as a starting material in the synthesis of various compounds, including 5-(2-Amino-4-chlorophenyl)tetrazole and 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One. These syntheses highlight its versatility as a chemical precursor. [, ]

Q9: Is there research on the growth and characterization of single crystals containing 4-Chloro-2-nitrobenzoic acid?

A9: Yes, studies have investigated the growth and characterization of organic non-linear optical (NLO) single crystals utilizing 4-Chloro-2-nitrobenzoic acid and 1,2,3-Benzotriazole. []

Q10: Are there studies examining the role of pKa in the crystal structures formed by 4-Chloro-2-nitrobenzoic acid?

A10: Researchers have explored the influence of pKa on the crystal structures of six different compounds formed between 4-methylquinoline and various isomers of chloro- and nitro-substituted benzoic acids, including 4-Chloro-2-nitrobenzoic acid. []

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